2-(5-Chloro-2-methylphenyl)-4-(cyclopentylmethyl)-1,1-dioxo-1lambda6,2,4-benzothiadiazin-3-one
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Overview
Description
2-(5-Chloro-2-methylphenyl)-4-(cyclopentylmethyl)-1,1-dioxo-1lambda6,2,4-benzothiadiazin-3-one is a complex organic compound that belongs to the class of benzothiadiazines This compound is characterized by its unique structure, which includes a chlorinated phenyl group and a cyclopentylmethyl group attached to a benzothiadiazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-2-methylphenyl)-4-(cyclopentylmethyl)-1,1-dioxo-1lambda6,2,4-benzothiadiazin-3-one typically involves multiple steps. One common route starts with the chlorination of 2-methylphenyl compounds, followed by the introduction of the cyclopentylmethyl group through alkylation reactions. The final step involves the formation of the benzothiadiazine ring through cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloro-2-methylphenyl)-4-(cyclopentylmethyl)-1,1-dioxo-1lambda6,2,4-benzothiadiazin-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the benzothiadiazine core.
Substitution: Halogen substitution reactions can occur, particularly at the chlorinated phenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine gas. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated compounds.
Scientific Research Applications
2-(5-Chloro-2-methylphenyl)-4-(cyclopentylmethyl)-1,1-dioxo-1lambda6,2,4-benzothiadiazin-3-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: Researchers study its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-Chloro-2-methylphenyl)-4-(cyclopentylmethyl)-1,1-dioxo-1lambda6,2,4-benzothiadiazin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological effects. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various physiological responses.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methyl-2H-isothiazol-3-one: This compound shares the chlorinated phenyl group but differs in its core structure.
1-(5-Chloro-2-methylphenyl)piperazine: Similar in having a chlorinated phenyl group, but with a piperazine ring instead of a benzothiadiazine core.
Uniqueness
2-(5-Chloro-2-methylphenyl)-4-(cyclopentylmethyl)-1,1-dioxo-1lambda6,2,4-benzothiadiazin-3-one is unique due to its specific combination of functional groups and its benzothiadiazine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H21ClN2O3S |
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Molecular Weight |
404.9 g/mol |
IUPAC Name |
2-(5-chloro-2-methylphenyl)-4-(cyclopentylmethyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
InChI |
InChI=1S/C20H21ClN2O3S/c1-14-10-11-16(21)12-18(14)23-20(24)22(13-15-6-2-3-7-15)17-8-4-5-9-19(17)27(23,25)26/h4-5,8-12,15H,2-3,6-7,13H2,1H3 |
InChI Key |
HZQXFEUPFIXFSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4CCCC4 |
Origin of Product |
United States |
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